2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride
CAS No.:
Cat. No.: VC18201463
Molecular Formula: C20H27Cl2N3O
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
![2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride -](/images/structure/VC18201463.png)
Specification
Molecular Formula | C20H27Cl2N3O |
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Molecular Weight | 396.4 g/mol |
IUPAC Name | 2-[1-butyl-5-(2-methoxyphenyl)benzimidazol-2-yl]ethanamine;dihydrochloride |
Standard InChI | InChI=1S/C20H25N3O.2ClH/c1-3-4-13-23-18-10-9-15(14-17(18)22-20(23)11-12-21)16-7-5-6-8-19(16)24-2;;/h5-10,14H,3-4,11-13,21H2,1-2H3;2*1H |
Standard InChI Key | SMQBFGHVFDEGIU-UHFFFAOYSA-N |
Canonical SMILES | CCCCN1C2=C(C=C(C=C2)C3=CC=CC=C3OC)N=C1CCN.Cl.Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The core structure consists of a benzimidazole scaffold (a fused benzene and imidazole ring) substituted at three positions:
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A butyl chain (C₄H₉) at the N1 position of the imidazole ring.
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A 2-methoxyphenyl group at the C5 position of the benzene ring.
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An ethylamine side chain (-CH₂CH₂NH₂) at the C2 position of the imidazole ring .
The dihydrochloride salt form indicates protonation at two basic sites—likely the primary amine and one of the benzimidazole nitrogens .
Table 1: Key Molecular Properties
Synthesis and Catalytic Pathways
Core Benzodiazepine Formation
The benzimidazole core is typically synthesized via cyclization of o-phenylenediamine derivatives. Nickel-catalyzed methods, as described by Kaur (2019), enable efficient heterocycle formation through transannulation or coupling reactions . For example:
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Alkylation: Introduction of the butyl group at N1 can occur via nucleophilic substitution using 1-bromobutane under basic conditions .
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Aryl Substitution: The 2-methoxyphenyl group at C5 may be introduced via Suzuki-Miyaura coupling, leveraging palladium or nickel catalysts to cross-couple boronic acids with halogenated intermediates .
Side Chain Functionalization
The ethylamine side chain at C2 is introduced early in the synthesis. One approach involves:
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Condensation of 2-aminophenol derivatives with β-aminoethyl groups.
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Subsequent Boc protection and deprotection steps to prevent unwanted side reactions .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: The dihydrochloride salt enhances water solubility compared to the free base, with estimated solubility >50 mg/mL in water at 25°C .
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pKa Values: Theoretical calculations suggest two protonation sites:
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Thermal Stability: Melting point data is unavailable, but analogous benzimidazole derivatives decompose above 200°C .
Analytical Characterization
Spectroscopic Data
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NMR (Predicted):
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Mass Spectrometry:
Chromatographic Methods
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HPLC Conditions:
Future Research Directions
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